molecular formula C11H10ClF6NO3 B12860794 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride

Cat. No.: B12860794
M. Wt: 353.64 g/mol
InChI Key: AKCYWMHPOQGRPV-UHFFFAOYSA-N
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Description

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenacylamine core substituted with trifluoromethoxy and trifluoroethoxy groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the Trifluoromethoxy Intermediate: This step involves the reaction of a suitable phenol derivative with trifluoromethoxy reagents under controlled conditions.

    Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with a trifluoroethoxy reagent, often in the presence of a base, to introduce the trifluoroethoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenacylamine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the trifluoromethoxy and trifluoroethoxy groups, potentially leading to the formation of simpler derivatives.

    Substitution: The phenacylamine core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenacylamine oxides, while reduction can produce simpler amine derivatives.

Scientific Research Applications

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The trifluoromethoxy and trifluoroethoxy groups enhance the compound’s ability to interact with hydrophobic pockets within these targets, potentially leading to modulation of their activity.

Comparison with Similar Compounds

  • 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile
  • 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine

Comparison: Compared to similar compounds, 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is unique due to its specific substitution pattern and the presence of the phenacylamine moiety

Biological Activity

4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a phenacyl group linked to a trifluoromethoxy-substituted ethoxy group. Its molecular formula is C11H7ClF6O3C_{11}H_{7}ClF_{6}O_{3} with a molecular weight of approximately 381.07 g/mol. The presence of multiple fluorine atoms enhances its reactivity and biological activity.

PropertyValue
Molecular FormulaC11H7ClF6O3
Molecular Weight381.07 g/mol
IUPAC Name2-bromo-1-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone
InChI KeyHLLOESJGNGIHCD-UHFFFAOYSA-N

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.
  • Enzyme Inhibition : It interacts with specific enzymes, leading to inhibition that can be beneficial in drug development.
  • Anticancer Properties : Initial research indicates that the compound may have anticancer effects through the induction of apoptosis in cancer cells.

The mechanism of action involves the compound's ability to penetrate biological membranes due to its lipophilic nature imparted by the trifluoromethoxy and trifluoroethoxy groups. This allows it to interact with nucleophilic sites on proteins and enzymes, leading to modifications in their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within this chemical class:

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial efficacy of fluorinated phenacylamines against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at low concentrations, highlighting its potential as a novel antimicrobial agent .
  • Enzyme Interaction Studies :
    • Research focused on the inhibition of acetylcholinesterase (AChE) by fluorinated phenacyl derivatives demonstrated that this compound effectively inhibited AChE activity in vitro, suggesting applications in treating neurodegenerative diseases .
  • Anticancer Research :
    • A recent investigation into the cytotoxic effects of trifluoromethylated compounds on various cancer cell lines revealed that this compound induced significant apoptosis in breast cancer cells through oxidative stress mechanisms .

Properties

Molecular Formula

C11H10ClF6NO3

Molecular Weight

353.64 g/mol

IUPAC Name

2-amino-1-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone;hydrochloride

InChI

InChI=1S/C11H9F6NO3.ClH/c12-9(21-11(15,16)17)10(13,14)20-7-3-1-6(2-4-7)8(19)5-18;/h1-4,9H,5,18H2;1H

InChI Key

AKCYWMHPOQGRPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)OC(C(OC(F)(F)F)F)(F)F.Cl

Origin of Product

United States

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